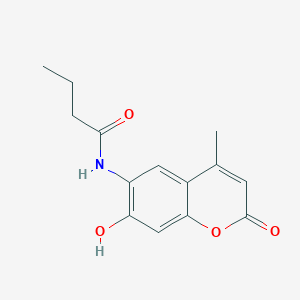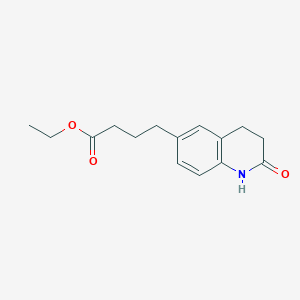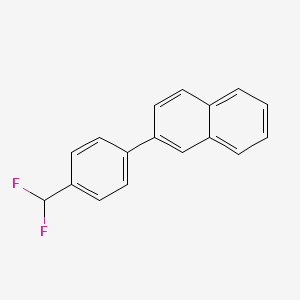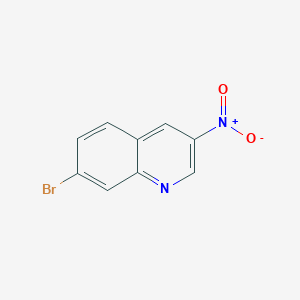![molecular formula C15H15NO3 B11859134 2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide CAS No. 52288-32-1](/img/structure/B11859134.png)
2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Allyloxy)-2-methoxy-1-naphthamide is an organic compound that belongs to the class of naphthamides It features an allyloxy group attached to the nitrogen atom and a methoxy group attached to the second carbon of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Allyloxy)-2-methoxy-1-naphthamide typically involves the reaction of 2-methoxy-1-naphthoic acid with allyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride .
Industrial Production Methods
Industrial production of N-(Allyloxy)-2-methoxy-1-naphthamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(Allyloxy)-2-methoxy-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Allyloxy)-2-methoxy-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Allyloxy)-2-methoxy-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(Methoxy)-2-methoxy-1-naphthamide: Similar structure but lacks the allyloxy group.
N-(Allyloxy)-1-naphthamide: Similar structure but lacks the methoxy group.
N-(Allyloxy)-2-hydroxy-1-naphthamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
N-(Allyloxy)-2-methoxy-1-naphthamide is unique due to the presence of both the allyloxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
52288-32-1 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
2-methoxy-N-prop-2-enoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C15H15NO3/c1-3-10-19-16-15(17)14-12-7-5-4-6-11(12)8-9-13(14)18-2/h3-9H,1,10H2,2H3,(H,16,17) |
Clave InChI |
AYDNCFQUXKLLAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C(=O)NOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)







